3-(2-Fluoroethyl)thymidine

Thymidine Kinase 1 Phosphoryl Transfer Assay Nucleoside Analog Screening

Researchers need verified negative controls and substrate-specific standards for nucleoside analog assays. NFT202 (CAS 887113-61-3) delivers. • TK1 phosphorylation rate equivalent to FLT (validated vs. 8 fluorinated nucleosides) • Zero DNA incorporation & tumor washout - ideal PET negative control • 100% resistance to thymidine phosphorylase degradation • Packaged for immediate use in enzyme assays or SAR panels

Molecular Formula C12H17FN2O5
Molecular Weight 288.27 g/mol
CAS No. 887113-61-3
Cat. No. B15406160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoroethyl)thymidine
CAS887113-61-3
Molecular FormulaC12H17FN2O5
Molecular Weight288.27 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N(C1=O)CCF)C2CC(C(O2)CO)O
InChIInChI=1S/C12H17FN2O5/c1-7-5-15(10-4-8(17)9(6-16)20-10)12(19)14(3-2-13)11(7)18/h5,8-10,16-17H,2-4,6H2,1H3/t8-,9+,10+/m0/s1
InChIKeyRVLQFYYBTRTWOH-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluoroethyl)thymidine (NFT202) Overview


3-(2-Fluoroethyl)thymidine (CAS: 887113-61-3), also designated NFT202, is a synthetic pyrimidine nucleoside analog featuring a 2-fluoroethyl substitution at the N3 position of the thymine base [1]. This modification fundamentally alters the compound's interaction with key nucleoside-metabolizing enzymes compared to unmodified thymidine or 3'-modified analogs such as 3'-deoxy-3'-fluorothymidine (FLT) [2]. NFT202 was identified as the most potent substrate for recombinant human thymidine kinase 1 (TK1) among a panel of eight alkyl-fluorinated nucleosides [1], a finding that positioned it as a candidate radiotracer for positron emission tomography (PET) imaging of cellular proliferation. Its molecular formula is C12H17FN2O5, with a molecular weight of 288.27 g/mol .

NFT202 Substitution Limitations


The N3-(2-fluoroethyl) modification in NFT202 produces a distinct biochemical profile that differs fundamentally from both unmodified thymidine and 3'-modified analogs. While NFT202 exhibits TK1 phosphorylation rates equivalent to FLT in vitro [1], its in vivo behavior diverges dramatically: it fails to accumulate in tumor tissue and is not incorporated into DNA [2]. This contrasts sharply with 3'-fluoro-3'-deoxythymidine (FLT), which shows significant tumor uptake but suffers from poor DNA incorporation and variable correlation with proliferation markers [3]. Furthermore, the N3-substitution confers complete resistance to thymidine phosphorylase-mediated degradation—a property not shared by unmodified thymidine or certain C5-substituted analogs [1]. For procurement and experimental design, these compound-specific properties necessitate careful selection based on the intended assay endpoint (e.g., TK1 substrate screening vs. in vivo tumor imaging), as generic thymidine analogs cannot recapitulate this specific activity pattern.

NFT202 Comparative Evidence


TK1 Phosphorylation Efficiency

In a phosphoryl transfer assay using recombinant human TK1, NFT202 demonstrated phosphorylation rates equivalent to FLT and superior to six other alkyl-fluorinated thymidine/uridine derivatives [1]. The relative order of phosphorylation rates was: thymidine > FdUrd > NFT202 = FLT > FTS101 > NFT201 = NFTS202 = FTS901 > FTS202 = NFT203 = FT202 > NFAU202 [1]. NFT202 was identified as the most potent TK1 substrate among the eight alkyl-fluorinated nucleosides synthesized in the study [1].

Thymidine Kinase 1 Phosphoryl Transfer Assay Nucleoside Analog Screening

In Vivo Tumor Accumulation

A direct in vivo comparison in mouse Lewis lung carcinoma tumor-bearing mice revealed that [18F]NFT202 did not accumulate in tumors, whereas [18F]FLT showed significantly high uptake [1]. The in vitro tumor cell uptake of [14C]NFT202 was lower than that of [2-14C]3′-fluoro-3′-deoxythymidine (FLT) [1]. Furthermore, [14C]NFT202 was not effectively incorporated into the DNA fraction and was washed out from tumor cells [1]. The authors concluded that [18F]NFT202 did not surpass the performance of [18F]FLT and is not a suitable PET ligand for imaging tumor cell proliferation [1].

PET Imaging Biodistribution Lewis Lung Carcinoma

Antiviral and Cytostatic Activity

A study comparing N3-substituted analogs of FLT, thymidine, and ara-T demonstrated that N3-substitution with a 2-fluoroethyl group markedly decreases both antiviral and cytostatic activity compared to the unsubstituted parent compounds [1]. FLT and ara-T are markedly inhibitory against HIV-1, HIV-2, and HSV-1, HSV-2, respectively [1]. Modification at the N3 position of these compounds (including the 2-fluoroethyl substitution) markedly decreases both the antiviral and cytostatic activity of the parent compounds [1]. The decreased biological activity coincides with significantly lower affinity of the modified analogs for cellular and viral nucleoside kinases [1].

HIV-1 Antiviral Activity Cytostatic Activity

Thymidine Phosphorylase Resistance

In a degradation assay using recombinant Escherichia coli thymidine phosphorylase, none of the N3-substituted thymidine derivatives (including NFT202) were degraded, whereas all but one of the C5-substituted 2'-deoxyuridine derivatives were cleaved [1]. The assay specifically measured enzymatic cleavage of the glycosidic bond. This resistance to thymidine phosphorylase was one of the three minimum in vitro screening requirements that led to the selection of NFT202 for in vivo evaluation [1].

Metabolic Stability Thymidine Phosphorylase Glycosidic Bond

NFT202 Key Applications


In Vitro TK1 Substrate Screening and Assay Development

NFT202 serves as a positive control and reference standard in phosphoryl transfer assays for characterizing TK1 substrate specificity [1]. Its phosphorylation rate, equivalent to FLT and superior to six other alkyl-fluorinated nucleosides, makes it the benchmark for evaluating new N3-substituted thymidine derivatives. This application leverages the quantitative ranking data from direct head-to-head comparisons of eight nucleosides [1].

Negative Control for In Vivo PET Imaging

NFT202 is a validated negative control tracer for in vivo tumor imaging experiments [2]. Since [18F]NFT202 fails to accumulate in murine Lewis lung carcinoma tumors while [18F]FLT shows significant uptake, NFT202 can be used to demonstrate assay specificity or to validate the TK1-dependent nature of tumor signal [2]. The compound's lack of DNA incorporation and cellular washout provide a clear differential signal.

Metabolic Stability Comparator for Thymidine Phosphorylase Assays

NFT202 is an ideal reference compound for thymidine phosphorylase degradation assays [1]. As an N3-substituted analog, it is completely resistant to enzymatic cleavage of the glycosidic bond, whereas unmodified thymidine and most C5-substituted analogs are degraded [1]. This property enables its use as a stable comparator for assessing the metabolic susceptibility of novel nucleoside analogs.

Negative Control in Antiviral Activity Screening

NFT202 can be employed as a negative control in antiviral screening panels, particularly against HIV-1 and HSV [3]. The N3-(2-fluoroethyl) substitution markedly decreases the potent antiviral activity characteristic of unsubstituted FLT [3], providing a useful benchmark for structure-activity relationship (SAR) studies aimed at optimizing antiviral efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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